molecular formula C17H17NO5 B5639247 methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate

methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate

Cat. No.: B5639247
M. Wt: 315.32 g/mol
InChI Key: QHQDPWQDIQANFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group and a 2,4-dimethoxybenzoyl group attached to an amino-substituted benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzoic acid and the acyl chloride group of 2,4-dimethoxybenzoyl chloride. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-[(2,4-dimethoxybenzoyl)amino]benzoic acid.

    Reduction: Formation of 4-[(2,4-dimethoxybenzyl)amino]benzoate.

    Substitution: Formation of derivatives with substituted functional groups.

Scientific Research Applications

Methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-methoxybenzoyl)amino]benzoate
  • Methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
  • Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate

Uniqueness

Methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate is unique due to the presence of two methoxy groups on the benzoyl moiety, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-13-8-9-14(15(10-13)22-2)16(19)18-12-6-4-11(5-7-12)17(20)23-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQDPWQDIQANFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.